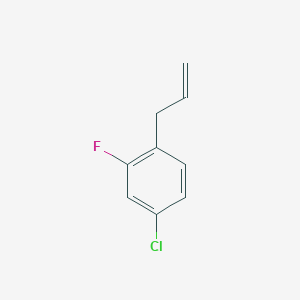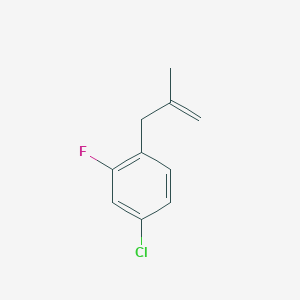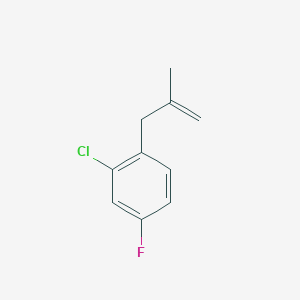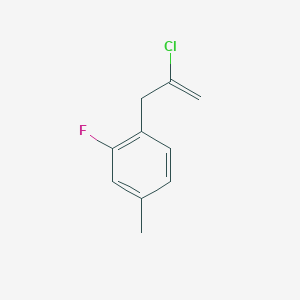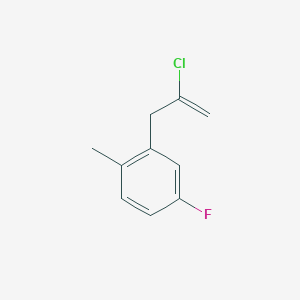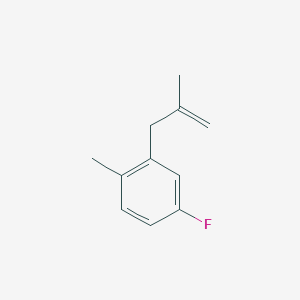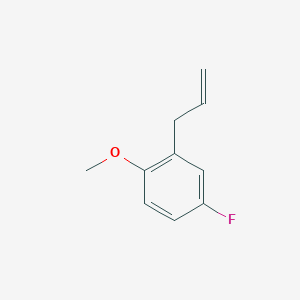
3-(5-Fluoro-2-methylphenyl)-1-propene
Descripción general
Descripción
“5-Fluoro-2-methylphenyl isocyanate” is an organic building block containing an isocyanate group . It’s also known as "4-fluoro-2-isocyanato-1-methylbenzene" .
Molecular Structure Analysis
The molecular formula for “5-Fluoro-2-methylphenyl isocyanate” is C8H6FNO . For a related compound, “Tris(5-fluoro-2-methylphenyl)phosphine”, the molecular formula is C21H18F3P .
Physical and Chemical Properties Analysis
For “5-Fluoro-2-methylphenyl isocyanate”, the boiling point is 186 °C, and the density is 1.176 g/mL at 25 °C . The refractive index is n20/D 1.515 .
Aplicaciones Científicas De Investigación
Copolymerization with Styrene
Studies have shown that derivatives of 3-(5-Fluoro-2-methylphenyl)-1-propene, such as various ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and copolymerized with styrene. This process involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, leading to the creation of novel copolymers. These copolymers have been analyzed for their composition, structure, thermal properties, and decomposition behaviors, demonstrating potential applications in materials science for creating new polymeric materials with specific thermal and structural properties (Kharas et al., 2016); (Kharas et al., 2017).
Antitumor Activity
Research into novel pyrimidinyl pyrazole derivatives incorporating this compound units has shown promising antitumor activities. These compounds have been evaluated for their cytotoxic activities against various tumor cell lines both in vitro and in vivo, with some derivatives showing significant potency. This highlights the potential of this compound derivatives in the development of new anticancer therapies (Naito et al., 2005).
Electronic Properties in Polythiophenes
The incorporation of this compound derivatives into conjugated polythiophenes has been studied to understand its effect on the electronic properties of these materials. Such research is crucial for the development of electronic and optoelectronic devices, as it provides insights into how specific substitutions can influence the overall performance of polymeric semiconductors (Gohier et al., 2013).
Fluorine Bond Formation in Organic Synthesis
Research into the reactivity of this compound derivatives with fluoro complexes of ruthenium(II) has provided valuable insights into fluorine bond formation. Such studies are important for the field of organic synthesis, particularly in the development of fluorinated organic compounds, which are of significant interest in pharmaceuticals, agrochemicals, and materials science (Barthazy et al., 1999).
Photopolymerization and Material Science
Derivatives of this compound have been explored in the synthesis of novel copolymers with unique properties suitable for advanced material applications. These studies have focused on the synthesis, characterization, and potential applications of such copolymers in various fields, including advanced coatings, adhesives, and composite materials (Hussain et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-1-methyl-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUXIWRUOSJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




